molecular formula C9H14ClNO2S2 B2684073 3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1052541-39-5

3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2684073
CAS No.: 1052541-39-5
M. Wt: 267.79
InChI Key: BZJLJUIIABIKRQ-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride (PubChem CID: 16248163) was first documented in chemical literature in 2007, with structural verification completed via Nuclear Magnetic Resonance (NMR) and mass spectrometry. The compound emerged during efforts to optimize sulfolane derivatives for enhanced solubility and bioactivity. Its synthesis typically involves nucleophilic substitution between thiophen-2-ylmethylamine and thiolane-1,1-dioxide precursors under acidic conditions, yielding the hydrochloride salt for improved stability.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₉H₁₄ClNO₂S₂
Molecular Weight 267.8 g/mol
IUPAC Name 3-[(Thiophen-2-ylmethyl)amino]tetrahydrothiophene 1,1-dioxide hydrochloride
Parent Compound (CID) 4961865

Position within Organosulfur Chemistry

As an organosulfur compound, this molecule integrates sulfur-containing functional groups (thiophene and thiolane dioxide) that confer distinct electronic and steric properties. Organosulfur compounds are renowned for their roles in biological systems and materials science, particularly in modulating inflammatory pathways via NF-κB inhibition. The thiolane dioxide moiety enhances polarity, making the compound suitable for aqueous reaction media, while the thiophene group contributes aromatic stability and π-π stacking capabilities.

Significance in Heterocyclic Compound Research

The compound’s dual heterocyclic architecture—thiophene and tetrahydrothiophene dioxide—places it at the intersection of aromatic and saturated sulfur heterocycle research. Thiophene derivatives are pivotal in drug design due to their bioisosteric equivalence to phenyl groups, whereas sulfolane derivatives (e.g., thiolane dioxides) are valued as polar aprotic solvents and intermediates in agrochemical synthesis. This hybrid structure enables unique reactivity patterns, such as selective N-alkylation and sulfonation, which are exploitable in catalytic applications.

Evolution of Thiolane 1,1-dioxide Chemistry

Thiolane 1,1-dioxide chemistry originated in the mid-20th century with the development of sulfolane (tetrahydrothiophene 1,1-dioxide) as an industrial solvent. Advances in functionalization strategies, such as the introduction of amino groups at the 3-position, have expanded its utility in medicinal chemistry. The hydrochlorination of 3-aminothiolane dioxides, as seen in this compound, represents a milestone in stabilizing reactive intermediates for pharmacokinetic studies. Recent work focuses on tuning ring substituents to modulate electronic effects, exemplified by the thiophen-2-ylmethyl group’s role in enhancing lipophilicity and membrane permeability.

Properties

IUPAC Name

1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2.ClH/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9;/h1-2,4,8,10H,3,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJLJUIIABIKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with thiolane-1,1-dione in the presence of a suitable amine, such as methylamine. The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction can yield thiolane derivatives .

Scientific Research Applications

3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Pyridinylmethyl Substitution

  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-pyridin-3-ylmethyl-amine hydrochloride () replaces the thiophen-2-ylmethyl group with a pyridin-3-ylmethyl moiety.

Isobutyl Substitution

  • (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-isobutyl-amine hydrochloride () features a branched alkyl chain (isobutyl).

Piperazine and Methoxypropyl Substitutions

  • 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride () incorporates a piperazine ring with a chloroacetyl group. Piperazine derivatives are common in pharmaceuticals due to their ability to modulate solubility and receptor interactions .
  • N-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-N-(3-METHOXYPROPYL)AMINE HYDROCHLORIDE () includes a methoxypropyl group, introducing ether functionality for improved solubility and metabolic stability.

Modifications to the Thiolane Ring

Methyl and Aminomethyl Substituents

  • 3-(aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride () replaces the thiolane ring with a thietane (four-membered ring) and adds a methyl and aminomethyl group. The smaller ring size may increase ring strain, affecting conformational flexibility.

Simplified Analogues

  • 3-Aminotetrahydro-1H-1lambda6-thiophene-1,1-dione hydrochloride () lacks the thiophen-2-ylmethyl group, serving as a base structure for structure-activity relationship (SAR) studies. Its simpler structure may facilitate synthesis but reduce specificity in biological applications.

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications
Target Compound (CymitQuimica, ) C10H12ClNO2S2 289.84 Thiophen-2-ylmethyl Discontinued; limited data
3-Aminotetrahydro-1H-1lambda6-thiophene-1,1-dione HCl () C4H8ClNO2S 169.63 None (base structure) SAR studies, intermediates
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-pyridin-3-ylmethyl-amine HCl () C11H15ClN2O2S 282.77 Pyridin-3-ylmethyl Medicinal chemistry lead
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione HCl () C10H17Cl2N2O3S 317.23 Piperazine-chloroacetyl Drug discovery (receptor targeting)
N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine HCl () C8H18ClNO3S 243.75 Methoxypropyl Improved solubility, CNS candidates

Biological Activity

3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride (CAS Number: 1052541-39-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClNO2S2, with a molecular weight of 267.80 g/mol. The compound features a thiophene ring and a thiolane ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC9H14ClNO2S2
Molecular Weight267.80 g/mol
CAS Number1052541-39-5
Purity≥95%

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene moiety can engage with enzymes and receptors, modulating their activity. This interaction may disrupt cellular pathways, leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance:

  • A study demonstrated that thiophene derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study : In vitro testing revealed that a related thiophene compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and U2OS) indicated that the compound could significantly reduce cell viability with IC50 values in the low micromolar range .
  • Mechanistic Insights : The compound's ability to inhibit Hsp90, a chaperone protein involved in cancer cell survival, was noted as a potential mechanism for its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiophene and thiolane derivatives:

Compound TypeExample CompoundBiological Activity
Thiophene DerivativesThiophene Carboxylic AcidAntimicrobial
Thiolane DerivativesThiolane DioneAnticancer
Targeted CompoundThis compoundAntimicrobial & Anticancer

Future Directions and Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Potential future studies include:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride?

  • Methodology : Synthesis typically involves condensation of thiophen-2-ylmethylamine with 1lambda6-thiolane-1,1-dione derivatives under controlled conditions. Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., tetrahydrofuran) and catalysts like triethylamine to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity verified via HPLC (>95%) .
    • Critical parameters : Temperature (room temperature to 60°C), reaction time (24–72 hours), and stoichiometric ratios (1:1.2 amine-to-sulfone) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm thiophene and sulfone group integration (e.g., δ 7.2–7.4 ppm for thiophene protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 225.3) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .
  • Store in amber glass bottles at 2–8°C to prevent degradation .
  • Dispose via hazardous waste protocols compliant with EC Regulation No. 1272/2008 .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological targets be resolved?

  • Approach :

  • Cross-validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking simulations (AutoDock Vina) to identify binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases .
  • Dose-response studies : Use IC50/EC50 comparisons across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
    • Data interpretation : Analyze discrepancies using statistical tools (e.g., ANOVA) to distinguish experimental noise from true biological variability .

Q. What strategies are effective in elucidating the compound’s mechanism of action in antimicrobial studies?

  • Experimental design :

  • Time-kill assays : Monitor bacterial viability (CFU counts) over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Resistance induction : Serial passage experiments with Staphylococcus aureus to assess mutation rates under sublethal compound concentrations .
  • Synergy testing : Check for potentiation with β-lactam antibiotics using fractional inhibitory concentration (FIC) indices .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodology :

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the thiophene or sulfone positions to assess impact on bioactivity .
  • Computational modeling : Generate QSAR models (e.g., CoMFA) using descriptors like logP and polar surface area to predict pharmacokinetic properties .
    • Key findings : Derivatives with electron-withdrawing groups on the thiophene ring show enhanced antibacterial potency (e.g., MIC = 2 µg/mL against E. coli) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Resolution steps :

  • Parameter adjustment : Refine force field settings in molecular dynamics simulations (e.g., AMBER) to better replicate solvent effects .
  • Experimental replication : Validate in vitro binding assays (e.g., SPR) using purified protein targets to confirm docking predictions .
    • Case example : Computational models may overestimate COX-2 inhibition due to implicit solvation; explicit solvent MD simulations correct this .

Comparative Studies

Q. How does this compound compare to structurally similar thiophene derivatives in pharmacological studies?

  • Comparison criteria :

CompoundBioactivity (IC50)Solubility (mg/mL)Metabolic Stability (t1/2)
Target compoundCOX-2: 12 µM0.8 (PBS)45 min (human microsomes)
2-Amino-thiopheneCOX-2: 28 µM1.230 min
5-Methyl-thiopheneNo COX-2 inhibition2.1>60 min
  • Key insight : The sulfone group enhances target selectivity but reduces solubility compared to carboxylate analogs .

Methodological Resources

  • Synthetic protocols : Refer to Journal of Applied Pharmaceutical Science (2023) for marine-derived compound analogs .
  • Biological assays : Follow Research on Chemical Intermediates (2024) for phosphazene-based reaction monitoring techniques .

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